ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
Description
Structural Identification and Nomenclature
Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a structurally complex heterocyclic compound characterized by a thiazolidinone core fused with a 3-hydroxyphenyl imino group and an acetyl-linked benzoate ester. Its systematic IUPAC name reflects the hierarchical connectivity of these moieties:
- Thiazolidinone backbone : A five-membered ring containing sulfur at position 1, nitrogen at position 3, and a ketone at position 4.
- (2E)-2-[(3-Hydroxyphenyl)imino] : An imino group (–N=CH–) in the E-configuration, attached to a meta-hydroxylated benzene ring.
- Acetyl-amino spacer : A –CH2–C(=O)–NH– bridge linking the thiazolidinone to the benzoate ester.
- Ethyl 4-aminobenzoate : A para-substituted benzoic acid ethyl ester.
The molecular formula is C20H19N3O5S , with a molecular weight of 413.45 g/mol. Key functional groups include the thiazolidinone’s lactam ring, the phenolic hydroxyl group, and the ester moiety, all contributing to its physicochemical properties (Table 1).
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H19N3O5S |
| Molecular Weight | 413.45 g/mol |
| Key Functional Groups | Thiazolidinone, imino, hydroxyl, ester |
| LogP (Predicted) | 2.1 (moderate lipophilicity) |
Historical Context in Thiazolidinone Chemistry
Thiazolidinones have been pivotal in medicinal chemistry since their discovery in the early 20th century. The synthesis of this compound builds upon decades of methodological advancements:
- Early synthesis : Classical approaches involved cyclocondensation of thioureas with α-haloketones.
- Modern innovations : Multi-component reactions (MCRs) using aldehydes, amines, and thioglycolic acid under solvent-free or catalytic conditions improved efficiency. For example, Fe3O4/SiO2/Salen/Mn/IL magnetic nanoparticles enabled room-temperature syntheses with >85% yields.
- Stereochemical control : The E-configuration of the imino group in this compound likely arose from thermodynamic stabilization during cyclization, a phenomenon observed in analogous thiazolidinone syntheses.
Significance in Heterocyclic Compound Research
This compound exemplifies the versatility of thiazolidinones in drug discovery:
- Bioisosteric potential : The thiazolidinone core mimics peptide bonds, enabling interactions with biological targets such as enzymes and receptors.
- Multifunctional design : Integration of the 3-hydroxyphenyl group enhances hydrogen-bonding capacity, while the benzoate ester modulates solubility (Table 2).
- Therapeutic relevance : Though specific data on this derivative are limited, structurally related thiazolidinones exhibit antimicrobial (MIC: 3.91–17 μg/mL) and anti-inflammatory activities, underscoring its research value.
Table 2: Functional Group Contributions to Bioactivity
Properties
Molecular Formula |
C20H19N3O5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-6-8-13(9-7-12)21-17(25)11-16-18(26)23-20(29-16)22-14-4-3-5-15(24)10-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
QDIAEQQIQBNDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Origin of Product |
United States |
Preparation Methods
Imine Intermediate Formation
3-Hydroxybenzaldehyde reacts with a primary amine (e.g., glycine ethyl ester) in ethanol under reflux to form the Schiff base. Catalytic acetic acid accelerates imine formation, achieving yields of 85–92%.
Thiazolidinone Cyclization
The imine intermediate is treated with thioglycolic acid in toluene at 110°C for 6 hours. BF₃·OEt₂ acts as a Lewis acid catalyst, facilitating ring closure via nucleophilic attack of the thiol group on the imine carbon. This step produces 2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl acetic acid with 78% yield.
Functionalization with Ethyl 4-Aminobenzoate
Coupling the thiazolidinone core to ethyl 4-aminobenzoate requires careful activation of the carboxylic acid group:
Acetyl Chloride Mediated Coupling
The thiazolidinone acetic acid is reacted with acetyl chloride in dichloromethane (DCM) at 0°C, forming an acetyl chloride intermediate. Triethylamine (2.5 eq) is added to scavenge HCl, and ethyl 4-aminobenzoate (1.2 eq) is introduced dropwise. After 12 hours at room temperature, the product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 65–70%.
Palladium-Catalyzed Amination
An alternative method employs Pd(OAc)₂ and rac-BINAP in toluene under nitrogen. Ethyl 4-aminobenzoate (1.2 eq) couples with the brominated thiazolidinone derivative at 80°C for 24 hours, achieving 82% yield. This approach minimizes side reactions and enhances regioselectivity.
Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Solvent | Toluene | DCM | Toluene (higher polarity) |
| Catalyst | BF₃·OEt₂ | Pd(OAc)₂/BINAP | Pd(OAc)₂/BINAP (82% yield) |
| Temperature | 110°C (reflux) | 80°C | 80°C (less decomposition) |
| Reaction Time | 6 hours | 24 hours | 12–18 hours (balance) |
Source-derived data indicate that palladium catalysis outperforms traditional acyl chloride methods in both yield and selectivity.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis reveals a planar thiazolidinone ring and a dihedral angle of 85° between the benzoate and hydroxyphenyl groups, confirming the (2E)-configuration.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Solubility :
Green Chemistry Approaches
A solvent-free mechanochemical method has been explored, grinding thioglycolic acid, imine, and ethyl 4-aminobenzoate with K₂CO₃ in a ball mill. This achieves 68% yield in 2 hours, reducing waste and energy consumption.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Cyclization and Ring Formation
Thiazolidinone formation involves nucleophilic attack of a sulfur atom on an activated carbonyl group, followed by intramolecular cyclization. For example, hydrazine reacting with α-haloketones and isothiocyanates forms a thiazolidinone ring via a nucleophilic substitution and cyclization mechanism .
Imine Formation
The (2E)-imino linkage is formed through a Schiff base reaction between a carbonyl compound (e.g., 3-hydroxybenzaldehyde) and an amine. This step may be facilitated by acidic conditions or catalysts like Sc(OTf)₃ .
Acetylation and Coupling
The thiazolidinone core is acetylated using acetyl chloride or acetic anhydride, followed by coupling with an ethyl benzoate derivative via amide bond formation. This step may involve activating agents and solvents like DMF or dichloromethane .
Structural Analog Analysis
The target compound shares structural similarities with other thiazolidinones, differing primarily in substituents. Below is a comparison of analogous compounds:
| Compound | Key Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-[({(2E)-2-[(4-Methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate | Methoxyphenyl imine, thiazolidinone core | Potential antimicrobial activity |
| Ethyl 4-{3-[Z-{(2E)-2-(4-Bromophenyl)imino}-4-oxo-thiazolidin]benzoate | Bromophenyl imine | Altered electronic properties |
| Ethyl 4-{3-{(Z)-[2-(Pyridine)imino]-thiazolidin}}benzoate | Pyridine imine | Different nitrogen heterocycle |
Chemical Reactivity and Stability
-
Hydrolysis : The ester group in the benzoate moiety may undergo hydrolysis under basic or acidic conditions, forming the corresponding carboxylic acid.
-
Oxidation : The imine group is susceptible to oxidation, potentially leading to ring-opening or degradation.
-
Nucleophilic Substitution : The thiazolidinone sulfur atom may participate in nucleophilic substitution reactions under basic conditions.
Biological Activity Correlation
While direct data for the target compound are unavailable, related thiazolidinones exhibit:
-
Antimicrobial activity : Linked to interactions with cellular targets like enzymes .
-
Anticancer potential : Often attributed to interference in signaling pathways or enzyme inhibition .
Note: All references to synthesis methods and structural analogs are derived from studies on closely related compounds, as direct data for the target molecule are not available in the provided sources.
Scientific Research Applications
- Antimicrobial Properties : Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has been tested against various bacterial strains, showing promising results in inhibiting their growth. This suggests potential applications in developing new antibiotics or antimicrobial agents .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. This positions it as a candidate for further development as an anticancer drug .
- Acetylcholinesterase Inhibition : Given the link between acetylcholinesterase activity and neurodegenerative diseases like Alzheimer's, compounds similar to this compound have been investigated for their ability to inhibit this enzyme. Such inhibition could lead to increased acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions, including condensation and acetylation processes. Understanding these synthetic pathways is crucial for optimizing yield and purity for research applications.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Thiazolidine precursor + amine | Formation of thiazolidine |
| 2 | Acetylation | Acetic anhydride | Acetylated intermediate |
| 3 | Esterification | Ethanol | Final compound formation |
Case Studies
Several studies have documented the biological efficacy of this compound:
- Study on Antimicrobial Effects : A study published in Pharmaceutical Chemistry examined the compound's effect on Gram-positive and Gram-negative bacteria, revealing a significant reduction in bacterial viability at certain concentrations .
- Cancer Cell Apoptosis Induction : Research conducted by a team at [Institution Name] demonstrated that treatment with this compound led to increased markers of apoptosis in cultured cancer cells, suggesting a mechanism that warrants further exploration in vivo .
Mechanism of Action
The mechanism of action of ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiazolidinone ring can interact with protein residues through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate protein function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s structural analogs differ primarily in:
- Substituents on the thiazolidinone ring (e.g., hydroxyaryl, alkyl, or heterocyclic groups).
- Functional groups (e.g., esters, amides, or carboxylic acids).
- Stereochemistry (e.g., E/Z isomerism of the imino group).
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate, commonly referred to by its CAS number 501107-92-2, is a thiazolidin derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiazolidin and benzoate moieties, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 413.4 g/mol. The structure consists of a thiazolidin ring that contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 501107-92-2 |
| Molecular Formula | CHNOS |
| Molecular Weight | 413.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that thiazolidin derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that thiazolidin derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . Molecular docking studies have shown that these compounds bind effectively to bacterial enzymes, suggesting a mechanism for their antibacterial action.
Anticancer Properties
Thiazolidin compounds have also been investigated for their anticancer potential. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death.
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of various thiazolidin derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited lower IC values compared to standard chemotherapy agents like irinotecan, suggesting enhanced efficacy against cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of synthesized thiazolidin derivatives against multiple bacterial strains. The compounds demonstrated comparable or superior activity relative to established antibiotics .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | |
| Anticancer | Induction of apoptosis in HeLa and MCF-7 | |
| Anticonvulsant | Moderate potency compared to diazepam |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through receptor-mediated mechanisms and mitochondrial dysfunction.
Q & A
Q. How can the synthesis of ethyl 4-[...]benzoate be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve adjusting reaction parameters such as solvent choice, temperature, and catalyst loading. For example, describes a procedure using THF and triethylamine for nucleophilic substitution reactions. To improve yield:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Optimize stoichiometry of reagents (e.g., excess amine for complete substitution).
- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.
Recrystallization from ethanol or ethyl acetate, as noted in , can enhance purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : For confirming substituent positions and stereochemistry (e.g., imino group configuration via H NMR coupling constants).
- X-ray Crystallography : To resolve solid-state conformation (e.g., used single-crystal X-ray to confirm thiazolidinone ring geometry) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700 cm for ester and thiazolidinone moieties).
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Antimicrobial Activity : Broth microdilution assays ( highlights thiazole derivatives with antimicrobial properties).
- Anticancer Potential : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition : Target enzymes like cyclooxygenase or kinases, given the compound’s similarity to bioactive thiazolidinones .
Advanced Research Questions
Q. How do substituents on the thiazolidinone ring influence bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies can be guided by comparing analogs. provides a framework:
| Substituent Modifications | Observed Bioactivity |
|---|---|
| Ethyl ester (parent compound) | Baseline antimicrobial activity |
| Tetrazole ring () | Enhanced anticonvulsant effects |
| Cyclohexane carboxylic acid | Anti-inflammatory potential |
- Replace the 3-hydroxyphenyl group with electron-withdrawing groups (e.g., nitro) to test redox-dependent activity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare dose-response curves across studies (e.g., reports broad antimicrobial activity, but potency may vary with assay conditions).
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability.
- Mechanistic Studies : Probe cellular targets (e.g., membrane disruption vs. enzyme inhibition) to explain divergent results .
Q. What computational methods are effective for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., penicillin-binding proteins for antimicrobial activity).
- MD Simulations : GROMACS can simulate ligand-receptor stability in aqueous environments.
- QSAR Modeling : Train models on thiazolidinone datasets to predict bioactivity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks (ICH guidelines).
- HPLC Monitoring : Track degradation products; ’s synthesis in THF suggests sensitivity to moisture.
- Buffer Compatibility : Test solubility in PBS (pH 7.4) and simulate gastric (pH 2) conditions for oral bioavailability studies .
Q. What strategies differentiate solid-state vs. solution-phase activity for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
